Product packaging for 1H-Imidazol-2-yldiphenylmethanol(Cat. No.:CAS No. 5228-76-2)

1H-Imidazol-2-yldiphenylmethanol

Cat. No.: B2585566
CAS No.: 5228-76-2
M. Wt: 250.301
InChI Key: XTZRTJRJGUZUIB-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle as a Core Scaffold in Synthetic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of chemical and biological systems. nih.govmdpi.com Its planarity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom endow it with a unique set of properties, including amphoterism, the ability to act as both an acid and a base. clinmedkaz.org This dual nature, coupled with its aromaticity, makes the imidazole ring a highly versatile scaffold in synthetic chemistry.

The significance of the imidazole moiety is underscored by its presence in essential biological molecules such as the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. jocpr.com Furthermore, the imidazole core is a common feature in numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. clinmedkaz.orgresearchgate.net The ability to readily functionalize the imidazole ring at its various carbon and nitrogen positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a privileged structure in drug discovery. mdpi.com Common synthetic routes to imidazole derivatives include the Debus-Radziszewski synthesis, the Wallach synthesis, and methods involving the dehydrogenation of imidazolines. nih.gov

Overview of 1H-Imidazol-2-yldiphenylmethanol: Key Structural Features and Emerging Research Interests

The structural characteristics of this compound suggest several potential areas of research interest. The presence of the hydroxyl group from the diphenylmethanol (B121723) moiety provides a site for further chemical modification, such as esterification or etherification, allowing for the synthesis of a library of derivatives. Moreover, the nitrogen atoms of the imidazole ring can act as ligands for metal coordination, opening up possibilities in catalysis and materials science. Given the wide range of biological activities associated with 2-substituted imidazoles, there is a strong rationale for investigating the pharmacological potential of this compound and its derivatives. nih.govnih.govacs.org Research into its specific synthetic methodologies and a thorough characterization of its physicochemical properties are crucial first steps in unlocking its potential.

Strategic Importance of Diphenylmethanol Moieties in Organic Architectures

The diphenylmethanol moiety, also known as the benzhydryl group, is a prominent structural unit in organic chemistry, largely due to its utility as a precursor in the synthesis of a wide range of important compounds. wikipedia.orgchemicalbook.com Diphenylmethanol itself is a secondary alcohol that serves as a key starting material in the production of pharmaceuticals, fragrances, and agrochemicals. wikipedia.orgchemicalbook.com

The strategic importance of the diphenylmethanol group lies in its role in the synthesis of numerous drugs, particularly antihistamines like diphenylhydramine. wikipedia.org The benzhydryl group is a core component of many histamine (B1213489) H1 antagonists. wikipedia.org Its presence in a molecule can influence pharmacokinetic properties, such as lipophilicity and metabolic stability. The hydroxyl group of diphenylmethanol is a key functional handle, allowing for its incorporation into larger molecular frameworks through various chemical reactions. nih.gov The synthesis of diphenylmethanol can be achieved through methods such as the Grignard reaction between phenylmagnesium bromide and benzaldehyde (B42025) or the reduction of benzophenone (B1666685). wikipedia.org The incorporation of the diphenylmethanol moiety into heterocyclic structures, as seen in this compound, represents a strategic approach to creating novel molecules with potentially enhanced or unique biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B2585566 1H-Imidazol-2-yldiphenylmethanol CAS No. 5228-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-yl(diphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(15-17-11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZRTJRJGUZUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Imidazol 2 Yldiphenylmethanol and Its Congeners

Historical Context and Relevance of 2-Substituted Imidazoles

The journey of imidazole (B134444) synthesis began in 1858 when Heinrich Debus first reported its formation from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govnih.gov This initial method, though often resulting in low yields, laid the groundwork for creating C-substituted imidazoles and is still in use today. nih.govwikipedia.org The fundamental structure of imidazole, a five-membered aromatic ring with two nitrogen atoms, has since become a cornerstone in medicinal and materials chemistry due to its diverse biological activities. nih.govnih.gov

The focus on 2-substituted imidazoles stems from their prevalence in numerous biologically active compounds. researchgate.net Early methods for creating these derivatives often involved direct acylation at the 2-position or thermal condensation with aldehydes, though the latter could be unreliable. acs.org A significant advancement was the use of 2-trimethylsilyl-1-alkylimidazoles, which react with aldehydes to produce 2-substituted imidazoles in good yields. acs.org These foundational techniques paved the way for the development of more complex and targeted synthetic strategies for compounds like 1H-Imidazol-2-yldiphenylmethanol.

Direct Synthetic Approaches to this compound

The direct synthesis of this compound can be achieved through several key strategies, primarily involving the formation of the imidazole ring or the introduction of the diphenylmethanol (B121723) moiety onto a pre-existing imidazole core.

Condensation Reactions Utilizing Imidazole Precursors and Diphenylmethanol Synthons

A primary method for synthesizing 2-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. This approach, known as the Debus-Radziszewski imidazole synthesis, is a classic example of a multi-component reaction and is used commercially for producing various imidazoles. wikipedia.org In the context of this compound, this would involve the reaction of a suitable diphenylmethanol synthon with other precursors to form the imidazole ring.

Another approach involves the directed lithiation of a protected imidazole. For instance, 1-(benzyloxy)imidazole can be deprotonated at the C-2 position using n-butyllithium. The resulting anion can then react with an appropriate electrophile, such as a benzophenone (B1666685) derivative, to introduce the diphenylmethanol group at the 2-position. nih.gov Subsequent debenzylation would then yield the target compound.

ReactantsReagents/ConditionsProductYieldReference
1-(Benzyloxy)imidazole, Electrophilen-Butyllithium2-Substituted 1-(benzyloxy)imidazoleNot specified nih.gov

Multi-Component Reaction Pathways for Imidazole Formation

Multi-component reactions (MCRs) are highly efficient processes that combine two or more reactants in a single step to form a complex product, minimizing waste and reaction time. ingentaconnect.combohrium.com The Debus-Radziszewski synthesis is a foundational MCR for imidazoles. wikipedia.org Modern variations of MCRs offer versatile routes to highly substituted imidazoles.

For example, a four-component reaction involving an aldehyde, benzil, ammonium (B1175870) acetate, and a primary aromatic amine can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles. bohrium.com While not a direct synthesis of this compound, this highlights the power of MCRs in creating diverse imidazole libraries. Some MCRs between amines, aldehydes, and isocyanides can produce highly substituted 2-imidazolines, which can then be oxidized to the corresponding imidazoles. acs.org

Advanced Synthetic Strategies for Imidazolylmethanol Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for constructing imidazole rings and their derivatives.

Catalytic Methods for Imidazole Ring Construction

Transition metal catalysis has become a powerful tool in modern organic synthesis, and the construction of imidazoles is no exception. numberanalytics.com Catalysts based on copper, rhodium, and other metals have been employed to facilitate the formation of the imidazole ring with high efficiency and regioselectivity. organic-chemistry.org For instance, copper-catalyzed reactions of amidines with terminal alkynes can produce 1,2,4-trisubstituted imidazoles. organic-chemistry.orgtandfonline.com

Organocatalysis has also emerged as a significant strategy for synthesizing tetrasubstituted imidazoles, offering a metal-free alternative. tandfonline.com These catalytic methods often proceed under mild conditions and with high functional group tolerance, making them suitable for the synthesis of complex molecules.

CatalystReactantsProductKey FeaturesReference
Copper(I)/Rhodium(II)Not specifiedImidazole-based polymersRelay-catalyzed multicomponent polymerization bohrium.com
Schiff's base nickel complexAldehydes, benzil, ammonium acetate2,4,5-Trisubstituted imidazolesMicrowave-assisted, reusable catalyst organic-chemistry.org
n-Bu4NBrBenzil, amines, aryl aldehydes, AcONH4Tetrasubstituted-1H-imidazolesGood yields tandfonline.com

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov For imidazole synthesis, this translates to the development of methods that reduce waste, use less hazardous solvents, and are more atom-economical. bohrium.com Multi-component reactions are inherently "green" as they reduce the number of synthetic steps and purification stages. bohrium.com

The use of ultrasonic irradiation is another green technique that can accelerate reaction rates and improve yields in imidazole synthesis, often under solvent-free conditions. mdpi.com For example, the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been achieved using a reusable nano-silica dendritic polymer-supported catalyst under ultrasound irradiation, resulting in excellent yields. mdpi.com These sustainable approaches are crucial for the environmentally responsible production of this compound and other valuable imidazole derivatives.

Microwave-Assisted and Solvent-Free Protocols for Imidazole Scaffolds

The synthesis of imidazole derivatives has been significantly advanced by the adoption of green chemistry principles, particularly through microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions. asianpubs.orgbiomedpharmajournal.org These techniques offer substantial advantages over traditional heating methods, including dramatically reduced reaction times, improved product yields, cleaner reaction profiles with fewer by-products, and operational simplicity. nih.govrasayanjournal.co.inresearchgate.net

Microwave irradiation provides efficient and uniform heating of reaction mixtures by directly coupling with polar molecules, which can accelerate reaction rates significantly. orientjchem.org This has been successfully applied to various imidazole syntheses, such as the Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. orientjchem.orgjetir.org For instance, the one-pot, microwave-assisted synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in minutes with high yields using catalysts like glacial acetic acid under solvent-free conditions. jetir.org This approach is noted for its efficiency and applicability to a wide range of aromatic and heterocyclic aldehydes. jetir.org

Solvent-free, or solid-state, reactions further enhance the environmental credentials of a synthetic protocol by minimizing or eliminating the use of volatile and often toxic organic solvents. asianpubs.orgresearchgate.net When combined with microwave irradiation, these methods can be particularly powerful. A solvent-free, microwave-assisted approach has been described for the ring-opening of epoxides like phenyl glycidyl (B131873) ether with various imidazoles. mdpi.com This method rapidly generates adducts in competitive yields compared to conventional heating, which often requires long reaction times. mdpi.com For example, the reaction of imidazole with phenyl glycidyl ether can be completed in just one minute at 120 °C under microwave irradiation. mdpi.com

Researchers have developed numerous catalyst systems to facilitate these advanced syntheses. Catalysts such as p-toluenesulfonic acid, nih.gov silica-supported sulfuric acid, biomedpharmajournal.org and various metal chlorides have been employed to promote the cyclocondensation reactions that form the imidazole ring under microwave conditions. biomedpharmajournal.orgrasayanjournal.co.in The choice of catalyst can be crucial for the reaction's success, and heterogeneous catalysts are particularly attractive as they can often be easily recovered and reused. biomedpharmajournal.orgnih.gov

The following table summarizes representative examples of microwave-assisted and solvent-free syntheses of imidazole scaffolds.

ReactantsMethodCatalyst/ConditionsProduct TypeYield (%)Ref
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium AcetateMicrowave-Assistedp-toluenesulfonic acid, 80 °C, 30 minImidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles46-80 nih.gov
Phenyl Glycidyl Ether, Imidazole DerivativesMicrowave-Assisted, Solvent-Free120 °C, 1 minα-(Phenoxymethyl)-1H-imidazole-1-ethanols21-53 mdpi.com
Benzil, Aromatic Aldehydes, Ammonium AcetateMicrowave-Assisted, Solvent-FreeGlacial Acetic Acid, 1-3 min2,4,5-Triphenyl-1H-imidazolesHigh jetir.org
1,2-Diketones, Aldehydes, Ammonium AcetateMicrowave-AssistedIonic LiquidTrisubstituted ImidazolesGood rasayanjournal.co.in
Benzil, Aldehydes, Anilines, Ammonium AcetateSolvent-FreeFe3O4@SiO2/bipyridinium nanocomposite1,2,4,5-Tetrasubstituted Imidazoles nih.gov
2-Bromo-1-(substituted phenyl)ethanone, Urea/Thiourea/GuanidineMicrowave-AssistedTriethyl Benzyl Ammonium Chloride (TEBA), Ethanol4-(Substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine60-80 rasayanjournal.co.in

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Imidazole-Substituted Methanols

The biological activity of substituted imidazoles is often highly dependent on the precise placement of substituents on the heterocyclic ring (regioselectivity) and the spatial orientation of these substituents (stereoselectivity). Consequently, developing synthetic methods that provide high levels of control over these aspects is a critical goal in medicinal chemistry.

Regioselectivity in imidazole synthesis determines which of the possible isomers is formed when multiple reaction sites are available. Many modern synthetic protocols for imidazoles offer excellent regiocontrol. rsc.orgorganic-chemistry.org For example, in the synthesis of multisubstituted imidazoles, the choice of starting materials and reaction pathway can direct the substitution pattern. A copper-catalyzed aerobic oxidative coupling of amidines and chalcones provides tetrasubstituted imidazoles with high regioselectivity. organic-chemistry.org Similarly, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles can produce 1,2,4-trisubstituted imidazoles in a controlled manner. organic-chemistry.org Some methods allow for the regioselective introduction of functional groups at specific positions, such as the C-4 or C-5 position, depending on the protocol followed. rsc.org The synthesis of N-substituted imidazoles can also be achieved with high regiocontrol, often by converting α-amino acids into cyclic thioureas followed by desulfurization, which reliably places the substituent on a specific nitrogen atom. researchgate.net

Stereoselectivity is particularly crucial when a chiral center is present, as is the case for many imidazole-substituted methanols like this compound. Different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological and toxicological profiles. For instance, in a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives synthesized for antifungal activity, the isolated enantiomers showed significant differences in potency. nih.gov The (-) isomers were found to be up to 500 times more active than their corresponding (+) isomers, highlighting the importance of stereocontrol. nih.gov

Achieving stereoselectivity can be accomplished through several strategies. One approach is the use of chiral starting materials derived from a natural chiral pool. Another involves asymmetric catalysis, where a chiral catalyst guides the reaction to preferentially form one enantiomer over the other. The synthesis of enantioenriched imidazolidines, for example, has been achieved via a rhodium-catalyzed intermolecular [3+2] cycloaddition using a chirality-transfer strategy, resulting in excellent yields and high enantiomeric excess (up to 99% ee). nih.gov While this example pertains to imidazolidines (the saturated analog of imidazoles), the principles of asymmetric synthesis are broadly applicable to related heterocyclic systems. For imidazole-substituted methanols, the stereochemistry of the hydroxyl-bearing carbon is of primary importance and is often established during a key bond-forming step, such as the addition of a nucleophile to a carbonyl group.

The table below highlights key findings related to selectivity in imidazole synthesis.

Synthesis TypeSelectivity FocusKey FindingRef
Metal-catalyzed 2H-azirine based protocolsRegioselectivityAffords NH-imidazoles with control of substitution at the 2, 4, and 5 positions; ester moiety can be incorporated at C-4 or C-5. rsc.org
Rhodium(II)-catalyzed annulation of triazolesRegioselectivityEnables controllable synthesis of trisubstituted imidazoles through a 1,1-insertion and subsequent intramolecular conjugate addition. researchgate.net
FeCl3/I2-catalyzed aerobic oxidative couplingRegioselectivityProvides tetrasubstituted imidazoles from amidines and chalcones in high regioselectivity. organic-chemistry.org
Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanolStereoselectivityThe isolated (-) enantiomers were up to 500 times more potent as antifungal agents than the (+) enantiomers. nih.gov
Rhodium-catalyzed cycloadditionStereoselectivityA chirality-transfer strategy using chiral vinyl aziridines delivers enantioenriched imidazolidines with up to 99% enantiomeric excess. nih.gov

Reaction Chemistry and Strategic Derivatization of 1h Imidazol 2 Yldiphenylmethanol

Chemical Reactivity Profile of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms. nih.govchemijournal.com This structure is amphoteric, meaning it can act as both a base, by protonation of the sp2-hybridized nitrogen (N-3), and as a weak acid, by deprotonation of the N-1 nitrogen. nih.govchemistry-online.com This dual nature, combined with the arrangement of electrons in the ring, dictates its reactivity towards various reagents.

The imidazole ring is generally susceptible to electrophilic attack, more so than many other heterocycles like pyrazole. globalresearchonline.netuobabylon.edu.iq Electrophilic substitution reactions typically occur at the C-4 or C-5 positions, which possess higher electron densities. nih.gov Attack at the C-2 position is less favored due to the resulting resonance form placing an unfavorable positive charge on the adjacent nitrogen atom. globalresearchonline.netuobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can be directed to the C-2 position. uobabylon.edu.iq

Common electrophilic substitution reactions for imidazoles include:

Nitration: Occurs with a mixture of nitric and sulfuric acid. uobabylon.edu.iq

Halogenation: Bromination and iodination can readily occur, often leading to poly-substituted products under alkaline conditions. chemistry-online.comuobabylon.edu.iq

Sulfonation: Requires strong conditions, such as fuming sulfuric acid. uobabylon.edu.iq

Conversely, nucleophilic aromatic substitution on the imidazole ring is rare unless the ring is activated by strongly electron-withdrawing groups. chemistry-online.comglobalresearchonline.net The C-2 position is the most likely site for such attacks when they do occur, as it has the lowest electron density. nih.gov

The nitrogen atoms of the imidazole ring are primary sites for functionalization through alkylation and arylation. nih.govorganic-chemistry.org N-alkylation is a common strategy and can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. chemistry-online.comnih.gov The choice of reaction conditions can influence the regioselectivity of the alkylation on an unsubstituted or C-4/C-5 substituted imidazole ring. chemistry-online.com

A prominent example of N-alkylation involving a derivative of 1H-Imidazol-2-yldiphenylmethanol is the synthesis of the antifungal drug Bifonazole. In one synthetic route, the hydroxyl group of a related carbinol is first converted to a leaving group (e.g., chloride) by reacting it with a chlorinating agent like thionyl chloride. google.com This activated intermediate, 4-[chloro(phenyl)methyl]biphenyl, is then coupled with imidazole to form the final product. google.com This reaction sequence demonstrates a strategic N-alkylation of the imidazole ring.

N-arylation of imidazoles can be accomplished using methods like the Chan-Lam coupling or Ullmann condensation, often employing copper catalysts to facilitate the formation of the C-N bond between the imidazole nitrogen and an aryl group. organic-chemistry.org These reactions are valuable for creating complex derivatives with diverse properties. nih.gov

Transformations at the Diphenylmethanol (B121723) Functionality

The diphenylmethanol portion of the molecule offers another reactive handle, centered on the secondary alcohol and the benzylic carbon.

The secondary alcohol of the diphenylmethanol group can be readily oxidized to the corresponding ketone, (1H-imidazol-2-yl)(diphenyl)methanone. This transformation can be achieved using standard oxidizing agents common for the oxidation of secondary alcohols. For instance, oxidizing agents like sodium dichromate in an acidic medium can convert benzylic alcohols to carboxylic acids, though milder conditions can isolate the ketone. khanacademy.org

Conversely, the related ketone, a benzophenone (B1666685) derivative, can be reduced to form the secondary alcohol of this compound. A common reducing agent for this purpose is sodium borohydride, often supported on alumina, which selectively reduces the ketone to the carbinol. google.com

TransformationReagent(s)Product
Oxidation Mild Oxidizing Agent (e.g., PCC)(1H-imidazol-2-yl)(diphenyl)methanone
Reduction Sodium Borohydride (NaBH₄) / AluminaThis compound

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, enabling nucleophilic substitution reactions at the benzylic carbon. khanacademy.org The stability of the potential benzylic carbocation intermediate, which is resonance-stabilized by the adjacent phenyl rings, facilitates these reactions, which can proceed through either SN1 or SN2 mechanisms depending on the conditions. khanacademy.org

A key industrial application of this reactivity is in the synthesis of azole antifungal agents. For example, a method for preparing Bifonazole involves reacting biphenyl-4-yl(phenyl)methanol with a chlorinating agent, such as thionyl chloride, in a solvent like cyclohexane. google.com This converts the alcohol into 4-[chloro(phenyl)methyl]biphenyl. This intermediate is then reacted with imidazole, where the imidazole nitrogen acts as a nucleophile, displacing the chloride to form the final product. google.com

StepReactantsReagent(s)Product
1. Activation Biphenyl-4-yl(phenyl)methanolThionyl chloride (SOCl₂)4-[chloro(phenyl)methyl]biphenyl
2. Substitution 4-[chloro(phenyl)methyl]biphenyl, ImidazoleBase (optional)Bifonazole

Elaboration of this compound into Functionalized Derivatives

This compound is a valuable starting material for creating a wide array of functionalized derivatives, particularly those with applications in medicine. nih.govresearchgate.net The strategies discussed above—N-alkylation/arylation of the imidazole ring and transformations at the alcohol functionality—are the primary tools for this elaboration.

The synthesis of Bifonazole is a prime example of such an elaboration. Starting with a biphenyl-substituted version of this compound, the molecule is activated and then coupled with imidazole to yield the target antifungal agent. google.com

Further derivatization can be envisioned by creating esters or ethers at the secondary alcohol position. For instance, new series of aromatic ester and carbamate (B1207046) derivatives of related 2-(1H-imidazol-1-yl)-1-phenylethanols have been synthesized and shown to possess potent antifungal activity, indicating that modification at the alcohol group is a viable strategy for developing new therapeutic agents. nih.govresearchgate.net These syntheses often involve reacting the alcohol with various acyl chlorides or isocyanates to form the corresponding esters and carbamates.

By combining reactions at both the imidazole ring and the diphenylmethanol moiety, a large library of complex molecules can be generated from this single precursor, making it a privileged structure in drug discovery and development. chemijournal.comnih.gov

Design and Synthesis of Hybrid Molecular Architectures Incorporating Additional Heterocycles

The synthesis of hybrid molecules that incorporate an imidazole ring alongside other heterocyclic systems is a common strategy to develop compounds with enhanced or novel functionalities. This approach often involves the strategic modification of a parent imidazole structure to allow for its linkage to other heterocyclic moieties. For instance, research into related compounds has shown that the imidazole nucleus can be derivatized to connect with heterocycles like oxadiazoles, thiadiazoles, and pyridines. These hybrid structures are often investigated for their potential applications in various fields, including medicinal chemistry.

However, specific studies detailing the design and synthesis of hybrid molecular architectures originating from This compound are not prominently featured in the available scientific literature. While general methodologies for creating imidazole-based hybrids exist, their direct application to, or development from, This compound has not been a focus of published research. The diphenylmethanol substituent at the 2-position of the imidazole ring presents a unique structural feature that could be exploited for such syntheses, but specific examples remain elusive.

Strategic Modification for Supramolecular Assembly and Recognition Elements

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-ordered assemblies. The imidazole ring, with its hydrogen bond donor and acceptor sites, is an excellent candidate for inclusion in molecules designed for supramolecular chemistry. The strategic modification of an imidazole-containing compound can introduce additional recognition elements, directing its self-assembly into predictable and functional superstructures.

In the context of This compound , the hydroxyl group of the diphenylmethanol moiety and the N-H of the imidazole ring are potential sites for forming intermolecular hydrogen bonds, which could drive supramolecular assembly. The phenyl rings could also participate in π-π stacking interactions. However, a review of the current scientific literature does not yield specific research that has explored the strategic modification of This compound for the purpose of creating supramolecular assemblies or recognition elements. The potential for this compound to act as a tecton (a building block for supramolecular assembly) is theoretically present, but it has not been experimentally realized or reported in detail.

While the broader class of imidazole derivatives has been investigated for these applications, the specific findings for This compound are not available. The absence of dedicated research in these areas indicates a potential opportunity for future investigation into the unique properties and applications of this particular chemical compound.

Coordination Chemistry and Ligand Design Featuring 1h Imidazol 2 Yldiphenylmethanol Scaffolds

1H-Imidazol-2-yldiphenylmethanol as a Ligand Precursor in Organometallic Chemistry

This compound serves as a valuable precursor for the synthesis of a variety of ligands in organometallic chemistry. The imidazole (B134444) core provides two nitrogen donor sites, allowing for versatile coordination to metal centers. rsc.org The diphenylmethanol (B121723) group, on the other hand, offers steric bulk and can be modified to tune the electronic and steric properties of the resulting ligands. This adaptability makes these scaffolds highly attractive for creating ligands with specific properties tailored for various applications, including the development of advanced crystalline materials with desirable functionalities. rsc.org

The imidazole nucleus can be derivatized at the 1-, 2-, or 4-positions to generate a range of imidazole-containing ligands. rsc.org This derivatization, coupled with the potential for incorporating other functional groups, allows for the creation of multifunctional ligands capable of forming complex and often novel coordination architectures. rsc.org

Synthesis and Characterization of Metal Complexes Involving Imidazolylmethanol Ligands

The synthesis of metal complexes with imidazolylmethanol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govjchemlett.com The resulting complexes can be characterized using a variety of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.netrsc.org These methods provide crucial information about the composition, structure, and bonding within the metal complexes.

Transition Metal Complexes for Catalytic Applications

Transition metal complexes featuring imidazolylmethanol-derived ligands have shown significant promise in various catalytic applications. jocpr.comresearchgate.net The combination of the imidazole moiety and the tunable steric and electronic properties of the diphenylmethanol group allows for the design of catalysts with high activity and selectivity.

For example, ruthenium complexes containing imidazole-based ligands have been developed as effective catalysts for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at high temperatures where other catalysts may falter. mdpi.com These phosphine-free ruthenium benzylidene complexes demonstrate the potential for creating more selective catalysts for reactions that require harsh conditions. mdpi.com Similarly, palladium(II) complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole have proven to be highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions. cumhuriyet.edu.trcumhuriyet.edu.tr

Table 1: Examples of Transition Metal Complexes with Imidazole-Based Ligands and Their Applications

MetalLigand TypeApplicationReference
RutheniumImidazole-basedRing-Closing Metathesis (RCM), Cross-Metathesis (CM) mdpi.com
Palladium(II)N-Heterocyclic Carbene (NHC)Suzuki-Miyaura Cross-Coupling cumhuriyet.edu.trcumhuriyet.edu.tr
Nickel(II)Imidazole derivativeAntibacterial Activity researchgate.net
Copper(II)Imidazole derivativeAntibacterial Activity researchgate.net
Cobalt(II)Imidazole derivativeAntibacterial Activity researchgate.net

Main Group Metal Coordination Compounds

While transition metals have been the primary focus, main group elements can also form stable complexes with imidazole-based ligands. nih.gov The coordination chemistry of main group metals with ligands derived from this compound is an area of growing interest. These compounds can exhibit unique structural features and reactivity patterns compared to their transition metal counterparts. The versatile coordination behavior of the imidazole ring allows for the formation of diverse architectures with main group metals, opening up possibilities for new materials and applications.

Derivatization to N-Heterocyclic Carbene (NHC) Precursors from Imidazole Methanol (B129727) Systems

A significant application of imidazole methanol systems, including this compound, is their use as precursors for N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. nih.gov The most common route to NHCs involves the deprotonation of the corresponding imidazolium (B1220033) salt, which serves as the NHC precursor. nih.gov

The synthesis of these imidazolium salts can be achieved through various methods. One straightforward approach involves the combination of glyoxal (B1671930), two equivalents of a primary amine or aniline, and a suitable C1 building block. nih.gov Another method involves the acylation of a formamidine (B1211174) followed by quaternization of the second nitrogen to form a 4-hydroxyimidazolium salt. rsc.org This salt, upon deprotonation, yields an anionic imidazol-2-ylidene-4-olate, which can be further functionalized. rsc.org

The steric and electronic properties of the resulting NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms of the imidazole ring. For instance, bulky substituents can be introduced to create sterically demanding ligands that can stabilize reactive metal centers and influence the selectivity of catalytic reactions. nih.gov

Role of Imidazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Imidazole-based ligands, including those derived from this compound, play a crucial role in both homogeneous and heterogeneous catalysis. cumhuriyet.edu.tracs.org In homogeneous catalysis, metal complexes bearing these ligands are soluble in the reaction medium, leading to high activity and selectivity. acs.org The ability to fine-tune the ligand structure allows for the optimization of catalyst performance for specific transformations. nih.gov

In heterogeneous catalysis, these ligands can be anchored to solid supports, facilitating catalyst recovery and reuse. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems (ease of separation).

Application in Cross-Coupling Reactions

One of the most significant applications of imidazole-based ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. cumhuriyet.edu.trnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Palladium(II)-NHC complexes derived from imidazole precursors have demonstrated exceptional catalytic activity in Suzuki-Miyaura couplings, often at room temperature. cumhuriyet.edu.trcumhuriyet.edu.tr These catalysts can efficiently couple a wide range of aryl bromides with arylboronic acids to produce biaryls in excellent yields. cumhuriyet.edu.tr The success of these catalysts is attributed to the strong σ-donating ability of the NHC ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The versatility of the Suzuki-Miyaura coupling has made it a cornerstone of modern organic synthesis, with numerous applications in drug discovery and development. nih.govmdpi.com

Investigation of Intermolecular Interactions in Coordination Compounds

The solid-state architecture of coordination compounds is governed by a complex interplay of intermolecular interactions. These non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the crystal packing and, consequently, the material's physical properties such as solubility, stability, and even catalytic activity in the solid state. Imidazole-containing ligands are particularly adept at forming a rich network of such interactions.

In coordination compounds derived from imidazole-based ligands, the uncoordinated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor, while the N-H proton can serve as a hydrogen bond donor. The presence of the hydroxyl group in this compound introduces an additional and potent site for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pairs on the oxygen atom).

A potentiometric study of metal complexes with a related ligand, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol, demonstrated the coordination of the metal ion through the imidazole nitrogen and the oxygen of the hydroxyl group. researchgate.net This chelation is a powerful directing force in the assembly of the coordination sphere. The study also highlighted the potential for repulsion between the protonated imidazole nitrogen and the hydrogen of the hydroxyl group, which can influence the ligand's conformation and the stability of the resulting complex. researchgate.net

Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also likely to be present. The numerous C-H bonds of the phenyl groups and the imidazole ring can all potentially engage in such interactions, further stabilizing the crystal structure.

The table below outlines the types of intermolecular interactions that can be anticipated in coordination compounds featuring the this compound ligand, based on the functional groups present in the molecule and studies of related compounds.

Functional Group/MoietyPotential Intermolecular Interactions
Imidazole N-H Hydrogen bond donor to acceptors (e.g., anions, solvent, O of another ligand)
Imidazole N Hydrogen bond acceptor from donors (e.g., N-H, O-H)
Hydroxyl O-H Strong hydrogen bond donor
Hydroxyl Oxygen Hydrogen bond acceptor
Phenyl Rings π-π stacking, C-H···π interactions
Entire Molecule Van der Waals forces
Table 2: Potential intermolecular interactions involving the this compound ligand in coordination compounds.

The synthesis of metal complexes with a related ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and their characterization by single-crystal X-ray diffraction (SC-XRD) would provide precise details on the bond lengths, bond angles, and the specific intermolecular contacts that define the crystal structure. nih.gov Such structural analysis is invaluable for understanding the structure-property relationships in these materials.

Theoretical and Computational Investigations of 1h Imidazol 2 Yldiphenylmethanol Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are instrumental in elucidating the electronic characteristics and bonding nature of imidazole-containing compounds. These investigations provide a detailed picture of electron distribution, orbital interactions, and the factors governing molecular stability.

Density Functional Theory (DFT) Applications to Imidazole (B134444) Systems

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of imidazole derivatives due to its balance of computational cost and accuracy. researchgate.netacs.org DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. For instance, studies on novel imidazole derivatives have utilized DFT to predict their reactive properties. researchgate.net The B3LYP/6-31G(d,p) level of theory is a commonly employed method for optimizing the geometries of such compounds. nih.gov

Key insights from DFT studies on imidazole systems include:

Electron Density Distribution: Analysis of the electron density reveals the distribution of charge within the molecule, highlighting electronegative and electropositive regions. This is crucial for understanding intermolecular interactions. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's reactivity, with a smaller gap generally indicating higher reactivity. nih.gov For example, in one study, the HOMO was found to be distributed over the entire phenyl ring, while the LUMO was located on the imidazole, furfuraldehyde, and 1,4-benzodioxan-6-amine (B116551) rings. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the surface of a molecule, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

DFT Functional/Basis Set Application Reference
B3LYP/6-31G(d,p)Geometry optimization and electronic structure of novel imidazole derivatives. nih.gov
M06/6-311G(d,p) & CAM-B3LYP/6-311G(d,p)Investigation of electronic and nonlinear optical properties of benzimidazole (B57391) derivatives. acs.org
M062X/6-311+g(d)Determination of molecular structures of benzimidazole derivatives. iucr.org

Molecular Orbital Theory and Aromaticity Analysis

Molecular Orbital (MO) theory provides a more comprehensive model of bonding than simple Lewis structures, particularly for conjugated and aromatic systems like the imidazole ring. libretexts.org The aromaticity of the imidazole ring is a key feature contributing to its stability. khanacademy.org

According to Hückel's rule, a molecule is aromatic if it is cyclic, planar, fully conjugated, and possesses (4n+2) π electrons. libretexts.org The imidazole ring fulfills these criteria. It contains six π electrons: four from the two double bonds and two from the lone pair of one of the nitrogen atoms, which participates in the aromatic sextet. libretexts.orgkhanacademy.org The other nitrogen atom's lone pair resides in an sp2 hybrid orbital in the plane of the ring and does not contribute to the aromatic system. libretexts.org

MO theory describes the formation of delocalized π molecular orbitals from the combination of atomic p-orbitals. libretexts.org For an aromatic system like benzene, this results in a set of bonding molecular orbitals that are fully occupied by the π electrons, leading to enhanced stability. libretexts.orgyoutube.com A similar principle applies to the imidazole ring, where the delocalization of the six π electrons over the five-membered ring results in significant resonance stabilization. khanacademy.org This aromatic character has been quantitatively confirmed through various geometric, energetic, and magnetic indices of aromaticity. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in unraveling the intricate details of reaction mechanisms involving imidazole derivatives. By mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, these studies provide a step-by-step understanding of how reactions proceed. acs.orgrsc.org

For instance, computational studies on the decomposition of nitroimidazole systems have employed methods like Complete Active Space Self-Consistent Field (CASSCF) theory to explore the potential energy surfaces. nih.gov These calculations have shown that conical intersections are crucial in the decomposition mechanism, facilitating the relaxation of electronically excited molecules and leading to product formation. nih.gov

DFT calculations are also extensively used to investigate reaction intermediates and mechanisms. For example, in the degradation of certain compounds in the presence of imidazole derivatives, DFT has been used to study the interactions with reactive radical species. researchgate.net The insights gained from these computational studies are invaluable for understanding reaction kinetics and for designing more efficient synthetic routes or catalytic processes.

Conformational Analysis and Tautomerism Studies in Imidazole Methanol (B129727) Derivatives

The flexibility of molecules like 1H-Imidazol-2-yldiphenylmethanol allows them to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how these molecules interact with biological targets.

Furthermore, the imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov The relative stability of these tautomers can be influenced by substituents on the ring and the surrounding environment. nih.gov

Computational studies, often using DFT methods, are employed to investigate the conformational preferences and tautomeric equilibria of imidazole derivatives. nih.gov For example, studies on imidazole-amino acids have shown that changes in tautomeric form and pH can induce significant conformational switches. nih.gov The imidazole ring's ability to act as a hydrogen bond donor or acceptor profoundly affects the resulting conformation. nih.gov In the case of 1H-imidazole-1-methanol, the torsion angle of the methanol group relative to the imidazole ring is a key conformational variable. nih.gov

Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, MS, X-ray Diffraction)

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. By simulating spectra, researchers can confirm experimental findings, assign spectral features to specific molecular vibrations or electronic transitions, and gain a deeper understanding of the molecule's structure and properties.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the electronic environment of the atoms. These predictions aid in the assignment of experimental NMR spectra. nih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated spectrum with the experimental one helps in identifying the characteristic vibrational modes of the molecule. acs.org

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns by calculating the energies of different fragment ions.

X-ray Diffraction: Theoretical geometry optimization using methods like DFT can provide a model of the molecular structure in the gas phase. iucr.org This can be compared with the crystal structure determined by X-ray diffraction to understand the effects of intermolecular interactions in the solid state. For example, the molecular structures of some benzimidazole derivatives determined by DFT calculations have been compared with their experimentally determined solid-state structures. iucr.org

These predictive modeling techniques are invaluable for characterizing newly synthesized compounds and for providing a link between the macroscopic properties observed in spectra and the microscopic world of molecular structure and dynamics. diva-portal.org

Advanced Research Applications of 1h Imidazol 2 Yldiphenylmethanol Architectures in Chemical Science

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. researchgate.net Within this field, host-guest chemistry involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules or ions. The 1H-Imidazol-2-yldiphenylmethanol framework is well-suited for designing host systems. The imidazole (B134444) nitrogen atoms can act as hydrogen bond donors and acceptors, while the hydroxyl group of the diphenylmethanol (B121723) moiety provides an additional site for hydrogen bonding. Furthermore, the two phenyl rings create a sterically defined, nonpolar region capable of engaging in van der Waals and π-π stacking interactions.

These features allow imidazole-based structures to participate in the self-assembly of complex, ordered systems. researchgate.net For instance, research has shown that imidazole-containing amphiphiles can dimerize in the presence of metal ions like copper(II), leading to the formation of vesicular structures. nih.gov This demonstrates the ability of the imidazole core to direct the assembly of molecules into larger, functional supramolecular architectures. The principles of host-guest recognition are central to creating systems that can encapsulate guest molecules, which is fundamental for applications in separation technology and biocatalysis. researchgate.net The design of synthetic receptors that complement a desired guest in both shape and binding affinities is a primary goal, and the structural and electronic versatility of the this compound scaffold makes it a valuable component in this pursuit.

Exploration in the Development of Chemical Sensors and Probes

The unique binding and photophysical properties of this compound derivatives make them excellent candidates for chemical sensors. These sensors operate by transducing a molecular recognition event into a measurable signal, such as a change in fluorescence or electrical impedance.

A notable example is the development of a sensor based on 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol, a closely related derivative. This compound functions as a fluorescent sensor for the nerve agent mimic, diethylchlorophosphate (DCP), exhibiting a blue shift in its emission spectrum upon binding. researchgate.net The same sensor is also capable of detecting copper (Cu²⁺) and mercury (Hg²⁺) ions, demonstrating its versatility. researchgate.net The practical utility of this sensor system has been confirmed through the successful detection of these analytes in real-world water and soil samples. researchgate.net

Furthermore, another derivative, 3-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (DHIP), has been investigated as the active material in a humidity sensor. researchgate.net The material, when deposited between electrodes, showed excellent performance characteristics, including high sensitivity and low hysteresis, making it a promising candidate for efficient humidity sensing applications. researchgate.net

Table 1: Applications of this compound Derivatives in Chemical Sensing

DerivativeAnalyte(s)Sensor TypeKey Finding
2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenolDiethylchlorophosphate (DCP), Cu²⁺, Hg²⁺FluorescentExhibits a blue shift and quenching upon binding to DCP. researchgate.net
3-(4,5-diphenyl-1H-imidazol-2-yl) phenol (DHIP)Water (Humidity)Impedance-basedDemonstrates high sensitivity (47,299%) and low hysteresis (3.63%). researchgate.net

Role in the Design of Materials with Specific Optical or Electronic Properties

The inherent electronic structure of the this compound scaffold, which combines the electron-rich imidazole ring with the π-systems of the diphenyl groups, is a foundation for creating materials with tailored optical and electronic properties. The fluorescence of these compounds, as noted in sensor applications, is a key optical property that can be modulated by chemical modifications or interactions with analytes. researchgate.net

The utility of this scaffold extends to the development of organometallic materials. The imidazole core, particularly after N-alkylation to form an N-heterocyclic carbene (NHC), becomes a powerful ligand for transition metals. For example, a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand has been used to synthesize gold(I) complexes. nih.gov The reaction of this ligand with gold precursors demonstrates its ability to form stable organometallic compounds. nih.gov The resulting complexes possess distinct electronic properties and reactivity profiles, which were studied through their interactions with biological nucleophiles like glutathione (B108866) (GSH). These studies revealed that the nature of the other ligands on the gold center influences the reaction pathways, leading to either substitution or ligand scrambling. nih.gov This ability to fine-tune the electronic environment of a metal center is crucial for designing catalysts and materials with specific redox or luminescent properties.

Utility as Key Building Blocks in Complex Organic Synthesis

In organic synthesis, readily accessible and versatile starting materials are essential for constructing complex molecular targets. The this compound architecture and its precursors serve as valuable building blocks. The synthesis of the core 4,5-diphenyl-1H-imidazole is itself straightforward, often achieved through a one-pot reaction involving benzil, an aldehyde (like paraformaldehyde), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). nih.gov

This core can then be elaborated upon. For instance, N,N'-diethylation can be performed to create precursors for N-heterocyclic carbene ligands, which are pivotal in modern organometallic chemistry and catalysis. nih.gov The synthesis of these gold(I) NHC complexes from the imidazole building block highlights a clear pathway from a simple heterocyclic compound to a sophisticated organometallic reagent. nih.gov

More broadly, diarylimidazoles are recognized as important intermediates for creating libraries of compounds for biological screening. researchgate.net They serve as a scaffold that can be further functionalized, for example, through cross-coupling reactions to introduce additional substituents. This approach is efficient for rapidly accessing diverse molecular structures, such as those targeted as kinase inhibitors. researchgate.net The fundamental imidazole structure provides a robust platform upon which molecular complexity and diversity can be built.

Design of Molecular Probes for Mechanistic Chemical Biology Studies (Excluding Pharmacological/Clinical Outcomes)

Beyond materials science, the this compound scaffold is instrumental in creating molecular probes to investigate biological processes at a fundamental chemical level. These studies focus on understanding interaction mechanisms rather than therapeutic effects.

Metallo-β-lactamases (MBLs) are enzymes that utilize one or two zinc ions to catalyze the hydrolysis of β-lactam antibiotics, a major mechanism of antibiotic resistance. nih.gov Understanding how molecules interact with the zinc center(s) in the enzyme's active site is crucial for designing inhibitors. The this compound structure is well-suited for probing these interactions. The nitrogen atoms of the imidazole ring are excellent metal-coordinating ligands and can directly interact with the essential Zn(II) ions in the MBL active site. nih.gov Probes based on this scaffold can be designed to mimic the substrate, the transition state, or an intermediate of the hydrolysis reaction, providing insight into the catalytic mechanism of these enzymes. nih.gov By studying how systematically modified imidazole-based compounds bind to the active site, researchers can map the key interactions that govern molecular recognition and catalysis.

The binding of a ligand to a receptor is governed by a combination of steric, electrostatic, and hydrophobic (lipophilic) interactions. The this compound structure presents distinct regions that contribute to each of these factors, making it an ideal platform for studying ligand-receptor interactions. The bulky diphenylmethyl group creates significant steric hindrance, while the two phenyl rings provide a large lipophilic surface. The imidazole ring and the hydroxyl group are polar, contributing to electrostatic and hydrogen-bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for related imidazole-containing compounds to dissect these contributions. nih.gov By comparing a series of structurally related ligands and their binding affinities for a target, such as the I2 imidazoline (B1206853) receptor, these models can three-dimensionally map the most significant steric, electrostatic, and lipophilic fields that determine binding strength. nih.gov Such analyses provide a fundamental chemical understanding of molecular recognition, revealing precisely how the different parts of a molecule contribute to its ability to bind a biological target. This knowledge is foundational for the rational design of any molecule intended to interact with a specific receptor.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-Imidazol-2-yldiphenylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Schiff base condensation using 1H-imidazole-2-carbaldehyde and aromatic amines. For example, refluxing equimolar amounts of 1H-imidazole-2-carbaldehyde and substituted aminophenols in methanol with catalytic acetic acid yields imidazole derivatives (61–72% yields) . Optimizing solvent polarity (e.g., ethanol vs. methanol) and reaction time (2–24 hours) can improve yields. Monitoring via TLC and recrystallization from cold methanol/diethyl ether enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.35–8.69 ppm for imidazole and phenyl groups) and hydroxyl protons (broad signals at δ ~12.93 ppm) .
  • FT-IR : Identify C=N stretching (1621 cm⁻¹) and phenolic O-H (3280 cm⁻¹) vibrations .
  • Elemental Analysis : Validate purity (e.g., C: 64.16%, H: 4.85%, N: 22.45%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SC-XRD with refinement via SHELXL (e.g., R factor < 0.035) provides precise bond lengths/angles, confirming tautomerism (e.g., keto-enol forms) and non-covalent interactions (hydrogen bonds, π-π stacking). For example, crystallographic data for analogous compounds (e.g., (1H-Imidazol-4-yl)methanol) reveal planar imidazole rings and intermolecular H-bonding networks .

Q. What computational strategies are effective for studying electronic properties and reaction mechanisms of this compound?

  • Methodological Answer :

  • DFT (B3LYP/6-311++G(d,p)) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties .
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability of tautomeric forms in polar media .
  • Docking Studies : Investigate binding affinities for biological targets (e.g., fungal enzymes) using AutoDock Vina .

Q. How can conflicting spectral data (e.g., NMR shifts) in imidazole derivatives be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃) and tautomerism. Use variable-temperature NMR to track dynamic equilibria. For example, broadening of NH signals in DMSO-d₆ at elevated temperatures indicates tautomeric exchange . Cross-validate with X-ray crystallography or computational chemical shift predictions .

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in synthesizing this compound with electron-withdrawing substituents?

  • Methodological Answer : Electron-deficient aryl groups (e.g., nitro, chloro) reduce nucleophilicity of amines, slowing Schiff base formation. Use microwave-assisted synthesis (80–100°C, 30–60 minutes) to accelerate reactions. Additives like molecular sieves can absorb water, shifting equilibrium toward product formation .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

  • Methodological Answer :

  • Antifungal SAR : Introduce 2,4-dichlorophenyl groups to enhance lipophilicity and membrane penetration, as seen in analogs like α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (MIC: 0.5 µg/mL against Candida albicans) .
  • Metal Complexation : Chelate with transition metals (e.g., Cu²⁺, Zn²⁺) to improve antimicrobial activity via redox cycling or enzyme inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.